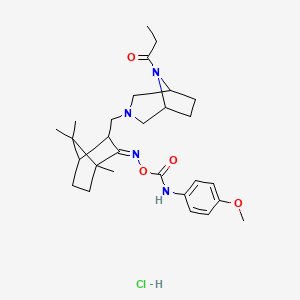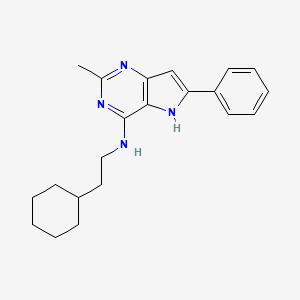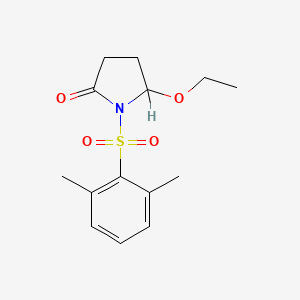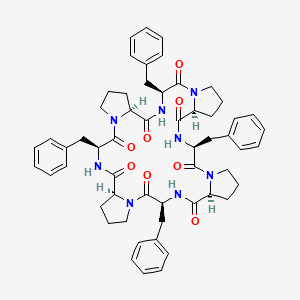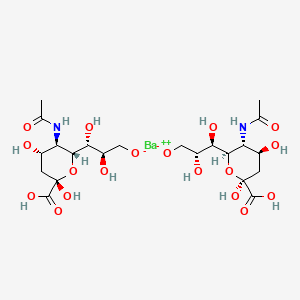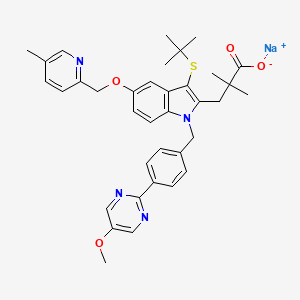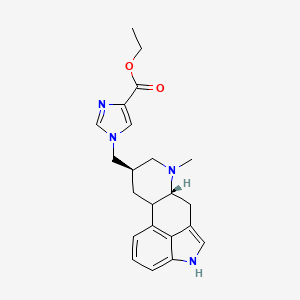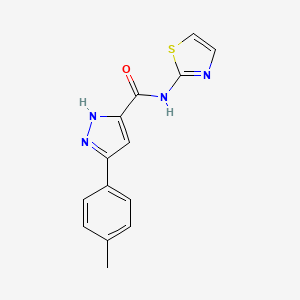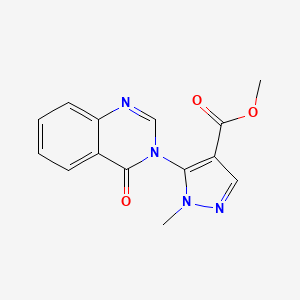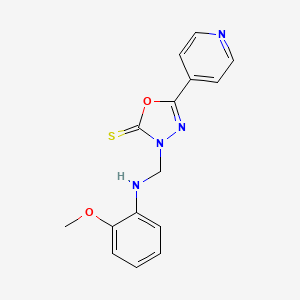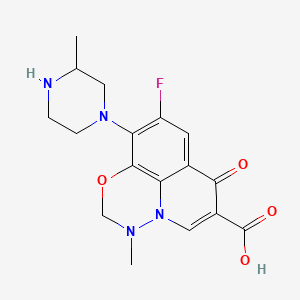
Acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a chloro group and an ethenylphenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester typically involves the esterification of chloroacetic acid with (3(or 4)-ethenylphenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires refluxing the reactants in an organic solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of catalysts and solvents is optimized to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Hydroxy derivatives
Substitution: Amino or thio derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the study of enzyme-catalyzed reactions. Its derivatives can be used as substrates or inhibitors in enzymatic assays, providing insights into enzyme mechanisms and kinetics.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties. For example, derivatives with amino or thio groups may exhibit antimicrobial or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, such as fragrances and flavoring agents. Its pleasant odor and stability make it suitable for use in consumer products.
Mécanisme D'action
The mechanism of action of acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to form a product. The chloro and ethenylphenyl groups can interact with the enzyme’s active site, influencing the reaction’s rate and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, chloro-, ethyl ester
- Acetic acid, trichloro-, methyl ester
- Acetic acid, chloro-, methyl ester
Uniqueness
Compared to similar compounds, acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester stands out due to the presence of the ethenylphenyl group. This group imparts unique chemical properties, such as increased reactivity and the ability to participate in π-π interactions. These characteristics make the compound more versatile in synthetic applications and potentially more effective in biological assays.
Propriétés
Numéro CAS |
71423-38-6 |
|---|---|
Formule moléculaire |
C11H11ClO2 |
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
(4-ethenylphenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C11H11ClO2/c1-2-9-3-5-10(6-4-9)8-14-11(13)7-12/h2-6H,1,7-8H2 |
Clé InChI |
ZCQMTVVJUCDYSS-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)COC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


